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6-Methoxypyridazine-3-
Compound Name:
carbaldehyde

Cat. No. B1317148

Introduction

6-Methoxypyridazine-3-carbaldehyde is a heterocyclic aromatic aldehyde featuring a
pyridazine core. The pyridazine ring, a six-membered heterocycle with two adjacent nitrogen
atoms, is a privileged scaffold in medicinal chemistry. Its unique physicochemical properties,
such as its ability to act as a hydrogen bond acceptor and its influence on molecular
conformation, make it an attractive component in the design of novel therapeutics.[1] This
compound serves as a critical building block, or synthon, for constructing more complex
molecules, particularly in the field of drug discovery. The presence of a reactive aldehyde group
and an electron-donating methoxy group on the electron-deficient pyridazine ring provides a
versatile platform for a wide range of chemical transformations.

This technical guide provides an in-depth analysis of the physical and chemical properties of 6-
Methoxypyridazine-3-carbaldehyde. It is intended for researchers, medicinal chemists, and
drug development professionals, offering a consolidated resource on its characterization,
synthesis, reactivity, and safe handling. The protocols and data presented herein are
synthesized from established chemical literature and supplier technical data, providing a
trustworthy foundation for laboratory application.

Core Physicochemical Properties

© 2025 BenchChem. All rights reserved. 1/12 Tech Support


https://www.benchchem.com/product/b1317148?utm_src=pdf-interest
https://www.benchchem.com/product/b1317148?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC10015555/
https://www.benchchem.com/product/b1317148?utm_src=pdf-body
https://www.benchchem.com/product/b1317148?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1317148?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

The fundamental physical and chemical properties of a compound are the cornerstone of its
application in synthesis and material science. These properties dictate the conditions required
for storage, handling, and reaction, as well as its behavior in biological systems.

Molecular Structure and Identifiers

A precise understanding of the molecular structure is the starting point for all chemical analysis.
The arrangement of atoms and functional groups determines the molecule's reactivity and
physical behavior.

IUPAC Name: 6-methoxypyridazine-3-carbaldehyde

CAS Number: 90237-25-5[2]

Molecular Formula: CeHsN202[3]

Molecular Weight: 138.13 g/mol

Table 1: Key Identifiers and Physicochemical Properties
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Property Value Source(s)
CAS Number 90237-25-5 [2]
Molecular Formula CeHeN202 [3]
Molecular Weight 138.13 g/mol

Appearance Solid, Crystalline Powder [4]

Color Off-white to light yellow [4]

) ) 51-54 °C (literature value for
Melting Point o [4]
pyridine analog)

N ) 65-70 °C at 12 Torr (literature
Boiling Point o [4]
value for pyridine analog)

Solubility Soluble in DMSO [5]
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Note: Some physical data, like melting and boiling points, are more readily available for the
isomeric 6-Methoxypyridine-3-carbaldehyde and are provided for reference.

Physical State and Solubility

6-Methoxypyridazine-3-carbaldehyde is typically supplied as an off-white to light yellow
crystalline solid.[4] Its solid state at room temperature is indicative of significant intermolecular
forces, likely dipole-dipole interactions and crystal lattice energies.

The solubility of a compound is critical for its use in solution-phase reactions and for its
formulation in biological assays. Due to its polar aldehyde and methoxy groups and the
nitrogen atoms in the pyridazine ring, the molecule exhibits moderate polarity. It is reported to
be highly soluble in dimethyl sulfoxide (DMSOQ).[5] Its solubility in other organic solvents like
methanol, ethanol, and dichloromethane is expected to be moderate, while its solubility in non-
polar solvents like hexanes would be poor. Water solubility is expected to be limited but may be
enhanced at acidic pH due to the potential for protonation of the pyridazine nitrogens.
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Spectroscopic and Analytical Characterization

In any research or drug development setting, unambiguous confirmation of a chemical's identity
and purity is non-negotiable. Spectroscopic methods provide a detailed fingerprint of the
molecular structure, ensuring the integrity of experimental results.

Workflow for Structural Verification

The following workflow represents a standard, self-validating system for the characterization of
6-Methoxypyridazine-3-carbaldehyde, ensuring that the material meets the required
specifications for subsequent use.

Characterization Workflow

Synthesized or Procured Sample

Primary Structure unctional Groups Molecular Weight

(*H, 13C) GT—IR Spectroscopya Mass Spectrometr)a

[NMR Spectroscopy

y

Structure & Purity Confirmed

Click to download full resolution via product page

Caption: Standard workflow for analytical characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in
a molecule. Theoretical analysis of 3-chloro-6-methoxypyridazine provides insight into the
expected chemical shifts for this class of compounds.[6][7]
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* 'H NMR: The proton spectrum is expected to show three distinct signals in the aromatic
region, a singlet for the aldehyde proton, and a singlet for the methoxy group protons.

o Aldehyde Proton (-CHO): Expected to be the most downfield signal (& 9.5-10.5 ppm) due
to the strong deshielding effect of the carbonyl group.

o Pyridazine Ring Protons: Two coupled protons on the pyridazine ring, likely appearing as
doublets in the & 7.0-9.0 ppm range. Their exact shifts are influenced by the electronic

effects of the adjacent methoxy and aldehyde groups.
o Methoxy Protons (-OCHs): A sharp singlet, typically around & 3.8-4.2 ppm.
e 13C NMR: The carbon spectrum provides information on all unique carbon environments.

o Carbonyl Carbon (C=0): The aldehyde carbon is expected to be the most downfield
signal, typically & 185-195 ppm.

o Pyridazine Ring Carbons: Carbons within the aromatic ring will appear in the 6 110-165
ppm range. The carbon attached to the methoxy group will be shifted upfield compared to
the others.

o Methoxy Carbon (-OCHs): Expected to appear as a single peak around & 55-60 ppm.

Infrared (IR) Spectroscopy

FT-IR spectroscopy is used to identify the presence of specific functional groups based on their
characteristic vibrational frequencies.

Table 2: Expected IR Absorption Bands
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Functional Group Wavenumber (cm—?) Description

Two weak bands,
C-H stretch (aldehyde) ~2850, ~2750 characteristic of the aldehyde
C-H bond.

Strong, sharp absorption,
C=0 stretch (aldehyde) 1690-1715 indicative of an aromatic
aldehyde.

Multiple bands corresponding

C=N, C=C stretch 1400-1600 to the pyridazine ring
vibrations.

) Strong absorption from the aryl
C-O stretch (methoxy) 1200-1300 (asymmetric) i
ether linkage.

1000-1075 (symmetric)

Mass Spectrometry (MS)

Mass spectrometry is essential for confirming the molecular weight of the compound. For 6-
Methoxypyridazine-3-carbaldehyde (CsHsN202), high-resolution mass spectrometry (HRMS)
should show a molecular ion peak [M+H]* at an m/z corresponding to a mass of 139.0502.

Synthesis and Purification

While several synthetic routes to pyridazine derivatives exist[8], a common approach for
introducing an aldehyde function is the oxidation of a corresponding alcohol or methyl group.
The following represents a generalized, plausible protocol for synthesis and purification.

Synthetic Workflow

© 2025 BenchChem. All rights reserved. 6/12 Tech Support


https://www.benchchem.com/product/b1317148?utm_src=pdf-body
https://www.benchchem.com/product/b1317148?utm_src=pdf-body
https://repositorium.uminho.pt/server/api/core/bitstreams/82b65146-882b-4b81-bb74-8522106ad7bb/content
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1317148?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENB"E Foundational & Exploratory

Check Availability & Pricing

General Synthesis & Purification
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Caption: Generalized workflow for synthesis and purification.

Example Protocol: Oxidation of 6-Methoxy-3-
methylpyridazine
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This protocol is illustrative and should be adapted based on laboratory safety standards and
preliminary small-scale trials.

e Reagent Setup: In a fume hood, equip a round-bottom flask with a reflux condenser and a
magnetic stir bar.

e Charge Flask: Add 6-methoxy-3-methylpyridazine (1.0 eq) to the flask and dissolve it in a
suitable solvent such as dioxane or toluene.

» Add Oxidant: Add a selective oxidizing agent, such as selenium dioxide (Se0O3) (1.1 eq),
portion-wise to the solution. Causality: SeO: is a classic reagent for the selective oxidation of
benzylic-type methyl groups to aldehydes without over-oxidizing to the carboxylic acid.

e Reaction: Heat the reaction mixture to reflux (typically 80-110 °C) and monitor the reaction
progress by Thin Layer Chromatography (TLC).

o Work-up: Once the starting material is consumed, cool the reaction to room temperature.
Filter the mixture to remove selenium byproducts.

o Extraction: Transfer the filtrate to a separatory funnel. Dilute with an organic solvent like ethyl
acetate and wash sequentially with water and brine. Causality: The washing steps remove
residual inorganic materials and water-soluble impurities.

e Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and
concentrate the solvent under reduced pressure to yield the crude product.

« Purification: Purify the crude residue by flash column chromatography on silica gel, using a
gradient of ethyl acetate in hexanes as the eluent.

 Verification: Combine the pure fractions and remove the solvent. Confirm the identity and
purity of the final white to yellow solid using the analytical methods described in Section 3.0.

Chemical Reactivity and Applications in Drug
Discovery

The utility of 6-Methoxypyridazine-3-carbaldehyde as a synthon stems from the reactivity of
its aldehyde group, which can be transformed into a multitude of other functionalities. The
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pyridazine core itself is generally stable but can influence the reactivity of its substituents. The
pyridazine heterocycle is a key component in several approved drugs and is widely explored
for its potential in treating a range of diseases.[1][9][10]

Key Chemical Transformations
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Caption: Common reactions involving the aldehyde group.

o Reductive Amination: A cornerstone of medicinal chemistry, this reaction with primary or
secondary amines followed by a reducing agent (e.g., sodium triacetoxyborohydride) forms
new C-N bonds, yielding secondary or tertiary amines. This is a highly reliable method for
introducing diversity and modulating the pharmacokinetic properties of a lead molecule.

* Nucleophilic Addition/Condensation: The aldehyde can react with various nucleophiles. For
instance, Wittig or Horner-Wadsworth-Emmons reactions convert the aldehyde into an
alkene, allowing for carbon chain extension.

e Oxidation/Reduction: The aldehyde can be easily oxidized to a carboxylic acid or reduced to
a primary alcohol, providing access to other important functional groups.

Safety, Handling, and Storage
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Proper handling and storage are paramount to ensure laboratory safety and maintain the
integrity of the chemical.

Hazard Identification: This compound is classified as an irritant. It may cause skin irritation
(H315), serious eye irritation (H319), and respiratory irritation (H335).[11]

e Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated fume
hood. Wear appropriate PPE, including chemical safety goggles, nitrile gloves, and a lab
coat.[12][13][14]

o Handling: Avoid breathing dust. Wash hands thoroughly after handling.[12][13] Avoid contact
with skin and eyes.[14]

o Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[13] For
long-term stability, especially for a reactive aldehyde, storage under an inert atmosphere
(nitrogen or argon) at refrigerated temperatures (2-8°C) is recommended.[4][15]

Conclusion

6-Methoxypyridazine-3-carbaldehyde is a valuable and versatile building block for chemical
synthesis, particularly in the realm of drug discovery. Its well-defined physical properties,
predictable spectroscopic fingerprint, and the versatile reactivity of its aldehyde group make it a
reliable synthon. This guide provides the foundational knowledge required for its effective and
safe use in a research and development setting, from initial characterization to synthetic
application.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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